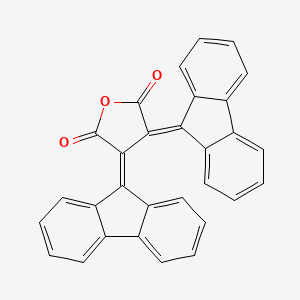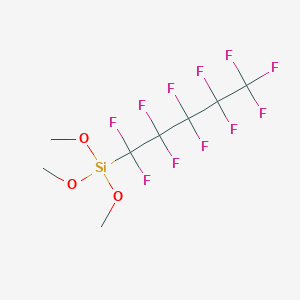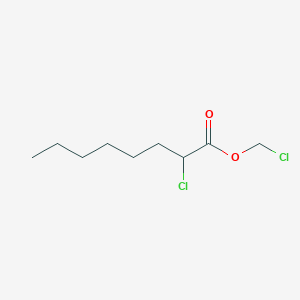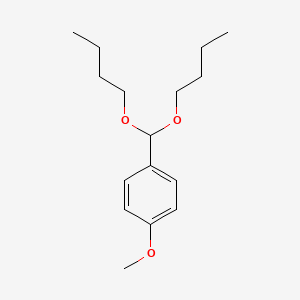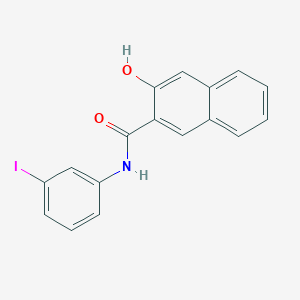
3-Hydroxy-N-(3-iodophenyl)naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-N-(3-iodophenyl)naphthalene-2-carboxamide is a chemical compound with a complex molecular structure. It appears as a solid with a white to off-white color and is sparingly soluble in water but can dissolve in organic solvents such as ethanol and acetone . This compound is part of a broader class of naphthalene derivatives, which have been studied for their various biological activities.
Métodos De Preparación
The synthesis of 3-Hydroxy-N-(3-iodophenyl)naphthalene-2-carboxamide typically involves the reaction of 3-hydroxy-2-naphthoic acid with 3-iodoaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Análisis De Reacciones Químicas
3-Hydroxy-N-(3-iodophenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Its potential as an antimicrobial agent makes it a candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-N-(3-iodophenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets in microbial cells. The compound inhibits the synthesis of essential proteins and enzymes, leading to the disruption of cellular processes and ultimately cell death. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with the electron transport chain and other vital metabolic pathways .
Comparación Con Compuestos Similares
3-Hydroxy-N-(3-iodophenyl)naphthalene-2-carboxamide can be compared with other similar compounds, such as:
3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide: This compound shows high biological activity against Staphylococcus aureus.
N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide: Exhibits higher activity against Mycobacterium marinum than the standard isoniazid.
N-(4-Nitrophenyl)-3-hydroxynaphthalene-2-carboxamide: Demonstrates higher activity against Mycobacterium kansasii than the standard isoniazid.
Propiedades
Número CAS |
81092-72-0 |
|---|---|
Fórmula molecular |
C17H12INO2 |
Peso molecular |
389.19 g/mol |
Nombre IUPAC |
3-hydroxy-N-(3-iodophenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H12INO2/c18-13-6-3-7-14(10-13)19-17(21)15-8-11-4-1-2-5-12(11)9-16(15)20/h1-10,20H,(H,19,21) |
Clave InChI |
ONWCPBLZUHUHIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=CC=C3)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


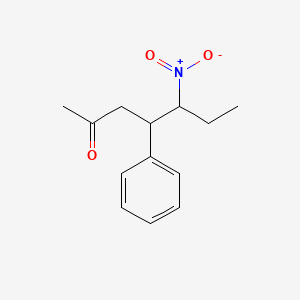
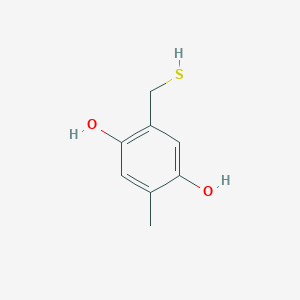
![[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone](/img/structure/B14407302.png)
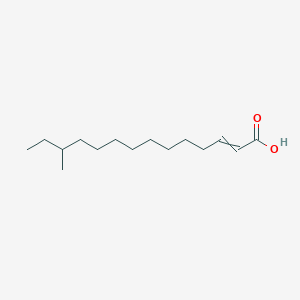
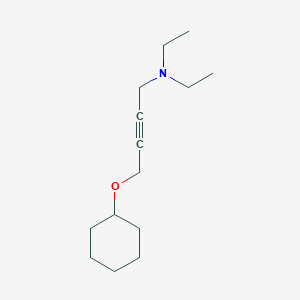
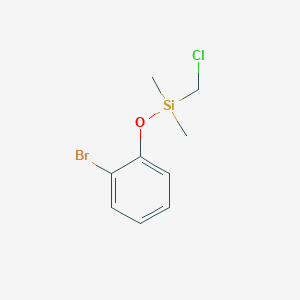

![1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14407327.png)
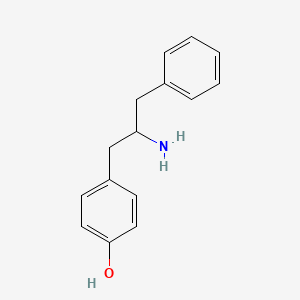
![8-Methylspiro[4.5]dec-7-en-1-one](/img/structure/B14407336.png)
